[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate
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Overview
Description
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate is a complex organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine and a benzoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes.
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate involves its interaction with specific molecular targets. The benzodioxin ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin: Shares the benzodioxin ring structure but lacks the amine and benzoate groups.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of the benzoate group.
Uniqueness
What sets [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate apart is its combination of the benzodioxin ring with an amine and a benzoate group
Properties
CAS No. |
876535-66-9 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate |
InChI |
InChI=1S/C18H17NO5/c1-12-3-2-4-13(9-12)18(21)24-11-17(20)19-14-5-6-15-16(10-14)23-8-7-22-15/h2-6,9-10H,7-8,11H2,1H3,(H,19,20) |
InChI Key |
IJUBSZFXMANDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |
solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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